molecular formula C7H16S B2457626 2,4-Dimethylpentane-3-thiol CAS No. 21991-20-8

2,4-Dimethylpentane-3-thiol

Cat. No.: B2457626
CAS No.: 21991-20-8
M. Wt: 132.27
InChI Key: WRRMRLSGGXXEFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethylpentane-3-thiol is an organic sulfur compound with the molecular formula C7H16S and a molecular weight of 132.27 g/mol . It is identified by the CAS Registry Number 21991-20-8 . The compound features a pentane backbone that is substituted with methyl groups at the 2 and 4 positions and a thiol (-SH) functional group at the 3 position, which is the key to its reactivity. This branched thiol is of significant interest in advanced organic chemistry research, particularly in conformational analysis. Its specific structure, featuring a thiol group on a carbon atom flanked by two chiral centers, makes it a valuable model compound for studying steric effects and gauche interactions in staggered conformations using Newman projections . Researchers utilize it to explore the stability and energy differences between various molecular conformations. As a building block, this compound is used in synthetic organic chemistry. Literature indicates its use in multi-step synthetic routes, which can involve catalysts such as palladium diacetate and bases like sodium hydride . It serves as a key intermediate for the synthesis of more complex sulfur-containing molecules in research settings. The product is provided with a typical purity of 99% . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,4-dimethylpentane-3-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16S/c1-5(2)7(8)6(3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRMRLSGGXXEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

solubility of 2,4-Dimethylpentane-3-thiol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile and Solvent Compatibility of 2,4-Dimethylpentane-3-thiol

Part 1: Executive Summary & Physicochemical Profile

This compound (CAS 21991-20-8), also known as diisopropylmethanethiol, is a secondary alkyl thiol characterized by significant steric hindrance. Unlike linear thiols (e.g., 1-heptanethiol), the sulfhydryl (-SH) group in this molecule is "sandwiched" between two bulky isopropyl groups. This structural feature dictates its unique solubility profile, oxidative stability, and nucleophilic reactivity.

For researchers in drug development and organic synthesis, this compound serves as a critical building block for introducing hydrophobic bulk or as a sterically protected thiol functionality. Its high lipophilicity (Calculated LogP ≈ 3.3–3.5) drives its preference for non-polar organic media and results in negligible aqueous solubility.

Physicochemical Properties Table
PropertyValue / DescriptionSource / Method
CAS Number 21991-20-8Chemical Abstracts Service
Formula C₇H₁₆SMolecular Structure
Molecular Weight 132.27 g/mol Calculated
Physical State Colorless to pale yellow liquidEmpirical observation
LogP (Octanol/Water) ~3.34 – 3.57Predicted (CLogP/XLogP3) [1, 2]
Boiling Point ~135–145 °C (Estimated)Derived from C7 thiol analogs
Density ~0.83–0.85 g/mLEstimated based on alkyl thiols
Solubility Parameter δ ≈ 16.5 MPa^0.5Hansen Solubility Parameter (Est.)

Part 2: Solubility Thermodynamics & Solvent Compatibility

The solubility of this compound is governed by the hydrophobic effect.[1] The seven-carbon backbone dominates the solvation energetics, making the molecule behave similarly to a hydrocarbon solvent (like heptane) rather than a polar thiol.

Mechanism of Solvation

The "Like Dissolves Like" principle applies strictly here. The steric bulk of the isopropyl groups shields the polar -SH proton, reducing its ability to engage in hydrogen bonding with protic solvents. Consequently, this thiol exhibits higher miscibility with lipophilic solvents than linear isomers where the SH group is more exposed.

SolubilityMechanism Thiol This compound (Lipophilic Core) NonPolar Non-Polar Solvents (Hexane, Toluene) Van der Waals Interactions Thiol->NonPolar High Miscibility PolarProtic Polar Protic Solvents (Water, MeOH) H-Bonding Mismatch Thiol->PolarProtic Phase Separation Steric Steric Shielding (Isopropyl Wings) Steric->Thiol Reduces Polarity

Figure 1: Solvation mechanism highlighting the dominance of the lipophilic backbone and steric shielding.

Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Aliphatic Hydrocarbons n-Hexane, Pentane, CyclohexaneMiscible Ideal for extraction and chromatography.
Aromatic Hydrocarbons Toluene, Benzene, XyleneMiscible Preferred reaction solvents; high boiling points allow thermal acceleration.
Chlorinated Solvents Dichloromethane (DCM), ChloroformMiscible Excellent for synthesis; DCM is standard for workups.
Ethers Diethyl Ether, THF, MTBE, 1,4-DioxaneMiscible Good for Grignard reactions or lithiation (if protecting the thiol).
Esters Ethyl AcetateMiscible Standard solvent for TLC and column chromatography.
Polar Aprotic DMSO, DMF, AcetonitrileSoluble Soluble, but hydrophobic effect may cause "oiling out" if water is present.
Polar Protic Ethanol, Methanol, IsopropanolSoluble Soluble in pure alcohols. Solubility decreases rapidly with water addition.
Aqueous Water, PBS BufferInsoluble < 10 mg/L. Requires surfactant or co-solvent (e.g., 50% DMSO) for biological assays.

Part 3: Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine the precise saturation limit in a specific solvent system.

  • Preparation: Weigh 2.0 mL of the target solvent into a pre-weighed, septum-capped glass vial.

  • Addition: Add this compound dropwise via a gas-tight syringe while stirring at 25°C.

  • Saturation: Continue addition until a persistent turbidity (cloud point) or phase separation is observed.

  • Equilibration: If testing for high solubility (miscibility), add 1.0 mL of thiol to 1.0 mL solvent. If one phase remains, report as "Miscible > 50% v/v".

  • Quantification (for low solubility): Filter the saturated solution through a 0.22 µm PTFE filter. Evaporate a known volume of filtrate and weigh the residue.

    • Calculation: Solubility (mg/mL) = (Mass of Residue) / (Volume of Filtrate).

Protocol B: Inert Handling for Synthesis

Thiols are susceptible to oxidation to disulfides (R-S-S-R).[1] While this compound is sterically hindered and oxidizes slower than primary thiols, air-free techniques are mandatory for high purity.

HandlingProtocol Step1 1. Storage Check Verify seal integrity Store at 4°C under Argon Step2 2. Solvent Degassing Sparge solvent with N2/Ar for 15-30 mins Step1->Step2 Step3 3. Transfer Use gas-tight syringe Avoid pouring Step2->Step3 Step4 4. Reaction Monitor Check for Disulfide peak (LC-MS or TLC) Step3->Step4

Figure 2: Best practices for handling oxidatively sensitive thiols in a research setting.

Part 4: Applications in Drug Development

  • Bioisostere Design: The isopropyl-shielded thiol group can mimic bulky hydroxyl groups or serve as a lipophilic anchor in enzyme inhibitors, providing resistance to metabolic oxidation compared to linear chains.

  • Nanoparticle Functionalization: In the development of gold nanoparticles (AuNPs) for drug delivery, this thiol forms Self-Assembled Monolayers (SAMs). The steric bulk of the isopropyl groups creates a less dense packing arrangement than n-alkanethiols, potentially allowing for better intercalation of secondary drug molecules or increasing surface defect sites for catalysis.

  • Late-Stage Functionalization: Used as a nucleophile in cross-coupling reactions to introduce the S-alkyl motif.

References

  • PubChem. (n.d.).[2][3][4][5] Compound Summary for CAS 21991-20-8. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Cheméo. (n.d.). Physical Properties of Branched Thiols. Retrieved October 26, 2023, from [Link]

Sources

toxicity and safety data sheet (SDS) for 2,4-Dimethylpentane-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides a comprehensive safety and handling profile for 2,4-Dimethylpentane-3-thiol , a high-impact sulfur aroma compound.

Editorial Note: This guide prioritizes the distinction between this aliphatic thiol and the structurally distinct but phonetically similar furanthiols (e.g., 2,5-Dimethyl-3-furanthiol), which possess significantly higher acute toxicity profiles.

Chemical Identity & Physicochemical Profile

This compound is a branched aliphatic thiol characterized by extreme odor potency.[1] It is widely used in flavor chemistry to impart "catty," "meaty," or "onion-like" nuances at parts-per-billion (ppb) levels.

Substance Identification
ParameterDetail
IUPAC Name This compound
Common Synonyms Diisopropylmethanethiol; Diisopropyl carbinyl mercaptan
CAS Number 1633-97-2
FEMA Number 3876
Molecular Formula C₇H₁₆S
Molecular Weight 132.27 g/mol
SMILES CC(C)C(S)C(C)C
Physical Properties (Critical for Safety)

Note: Values derived from experimental data and structural analogs where specific experimental endpoints are proprietary.

PropertyValueSafety Implication
Physical State Clear, colorless liquidStandard liquid handling applies.
Boiling Point ~150–151°C (Est.)[2]Moderate volatility; vapors will accumulate.
Flash Point ~20°C (68°F) Class 3 Flammable Liquid. Vapors can ignite at room temperature.
Density 0.84 g/mLLighter than water; will float on aqueous spills.
Odor Threshold < 0.1 ppbExtreme stench hazard. Olfactory fatigue occurs rapidly.
Solubility Lipophilic (Insoluble in water)Soluble in ethanol, propylene glycol, and oils.

GHS Hazard Classification & Toxicology

Critical Distinction: Unlike 2,5-Dimethyl-3-furanthiol (FEMA 3451), which has an oral LD50 of ~360 mg/kg (Toxic), This compound is an aliphatic thiol with a lower acute toxicity profile, though it remains a severe irritant.

GHS Label Elements
  • Signal Word: DANGER

  • Hazard Pictograms:

    • 🔥 (Flame)

    • ❗ (Exclamation Mark)

Hazard Statements
  • H225: Highly flammable liquid and vapor.

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[3]

  • US-H001: Rapidly absorbed through skin (Thiol characteristic).

Toxicological Assessment
  • Acute Toxicity (Oral): Data not established for pure substance; read-across from similar branched thiols suggests LD50 > 2000 mg/kg (Rat).

  • Inhalation: High vapor concentrations cause CNS depression (headache, nausea, dizziness).[3]

  • Chronic Exposure: No known mutagenic or carcinogenic effects reported under FEMA GRAS usage levels.

  • Target Organs: Respiratory system, Eyes, Central Nervous System.[3]

Occupational Hygiene & Exposure Control

Due to the low odor threshold, "smell" is not a reliable indicator of safety. Olfactory fatigue (nose blindness) can lead to dangerous overexposure.

Hierarchy of Controls

The following diagram illustrates the mandatory control strategy for handling high-stench thiols.

HierarchyControls Elimination ELIMINATION (Not possible for synthesis) Engineering ENGINEERING CONTROLS (Fume Hood, Scrubber, Closed Systems) Elimination->Engineering If essential Admin ADMINISTRATIVE CONTROLS (SOPs, Designated Areas, Decon Kits) Engineering->Admin Required PPE PPE (Respirator, Butyl Gloves, Goggles) Admin->PPE Last Line of Defense caption Fig 1: Exposure Control Hierarchy for High-Potency Thiols

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved respirator with Organic Vapor (OV) cartridges. For spills > 100 mL, use SCBA.

  • Dermal: Butyl rubber or Viton gloves are required. Nitrile gloves provide insufficient protection against thiols (permeation < 15 mins).

  • Eye/Face: Chemical splash goggles. Face shield required for pouring operations > 1 L.

Experimental Handling & Deodorization Protocols

Researchers must treat the "stench" as a chemical containment failure.

The "Bleach Kill" Mechanism

Never dispose of thiols down the drain. They must be chemically oxidized. Sodium Hypochlorite (Bleach) converts the volatile thiol into a non-volatile sulfonate or disulfide.

Mechanism:



ThiolOxidation Thiol This compound (Volatile, Stench) Intermediate Sulfenyl Chloride (Intermediate) Thiol->Intermediate Oxidation Bleach NaOCl (Bleach) (Oxidant) Bleach->Intermediate Product Sulfonic Acid / Disulfide (Non-Volatile, Odorless) Intermediate->Product Hydrolysis caption Fig 2: Chemical Deodorization Pathway using Hypochlorite

Decontamination Protocol (Step-by-Step)
  • Preparation: Prepare a "Kill Bath" consisting of 10% Sodium Hypochlorite (Bleach) and 1% Sodium Hydroxide (to maintain basic pH).

  • Glassware: Immediately submerge all syringes, needles, and flasks into the Kill Bath.

  • Soak Time: Allow to soak for 24 hours .

  • Verification: Carefully smell the solution (wafting). If thiol odor persists, add more bleach.

  • Disposal: Neutralize the bleach solution with Sodium Thiosulfate before aqueous waste disposal.

Emergency Response Protocols

Spill Response Decision Tree

Do not attempt to clean a spill > 50 mL without SCBA due to rapid vapor generation.

SpillResponse Start SPILL DETECTED Assess Assess Volume Start->Assess Small < 50 mL (In Fume Hood) Assess->Small Large > 50 mL (Or Outside Hood) Assess->Large Absorb Cover with Vermiculite or Activated Carbon Small->Absorb Evacuate EVACUATE LAB Activate Fire Alarm Large->Evacuate Bleach Apply 10% Bleach (Gentle Pouring) Absorb->Bleach Bag Double Bag Waste Label 'Stench' Bleach->Bag caption Fig 3: Emergency Spill Response Logic

Fire Fighting Measures
  • Media: Dry chemical, CO₂, or alcohol-resistant foam.[3] Do NOT use water jet (will spread the flammable liquid).

  • Combustion Products: Emits toxic Sulfur Oxides (SOx) and Carbon Monoxide. Firefighters must wear full bunker gear.

References

  • American Elements. (2022).[2] 2-methylpentane-2-thiol Safety Data Sheet (SDS).[2][4] Retrieved from [4]

  • FEMA. (2023). Flavor Ingredient Library: FEMA 3876. Flavor and Extract Manufacturers Association.[5] Retrieved from

  • The Good Scents Company. (2024).[6] 2,4-dimethyl pentane-3-thiol Data Profile.[7] Retrieved from

  • Master Organic Chemistry. (2015). Reactions of Thiols: Oxidation and Deodorization. Retrieved from

  • PubChem. (2025).[6][7][8] Compound Summary: this compound (CAS 1633-97-2). National Library of Medicine. Retrieved from

Sources

Methodological & Application

reaction mechanisms of 2,4-Dimethylpentane-3-thiol with alkenes

Author: BenchChem Technical Support Team. Date: February 2026

Reaction Mechanisms and Protocols for 2,4-Dimethylpentane-3-thiol

Abstract & Core Directive

This guide details the reaction dynamics of This compound (DMPT) , a highly sterically hindered secondary thiol. Unlike primary, unhindered thiols (e.g., 1-dodecanethiol) that participate in rapid "click" chemistry, DMPT exhibits unique kinetic profiles due to the isopropyl-like shielding at the


-carbon. This document provides researchers with optimized protocols to overcome the "steric drag" inherent to this molecule, ensuring high-yield synthesis of hydrolytically stable sulfides for drug development and advanced polymer applications.

Key Characteristic: The steric bulk of DMPT retards the hydrogen-abstraction step in the radical chain, requiring modified initiation protocols compared to standard thiol-ene chemistry.

Mechanistic Analysis

The reaction of DMPT with alkenes proceeds primarily through two pathways: the Radical-Mediated Anti-Markovnikov Addition (dominant) and the Base-Catalyzed Michael Addition .

2.1 The Radical Step-Growth Mechanism (Thiol-Ene)

In the presence of a radical initiator (thermal or photochemical), DMPT participates in a catalytic cycle. However, the steric bulk at the C3 position significantly alters the kinetics of the propagation steps.

  • Initiation: The initiator (I•) abstracts a hydrogen from DMPT (

    
    ) to form the thiyl radical (
    
    
    
    ).
    • Note: The S-H bond strength is standard (~87 kcal/mol), but the approach of the initiator radical is slightly hindered.

  • Propagation 1 (Addition): The bulky thiyl radical attacks the alkene.

    • Steric Effect:[1][2] This step is reversible. For DMPT, the reverse reaction (fragmentation) is competitive because the formed carbon-centered radical is sterically crowded. High alkene concentration drives this forward.

  • Propagation 2 (Chain Transfer): The carbon-centered radical abstracts a hydrogen from a fresh DMPT molecule.

    • Critical Bottleneck: This is the rate-determining step (RDS). The bulky carbon radical must approach the bulky DMPT thiol. This "double steric penalty" slows the reaction, necessitating higher temperatures or more active initiators than standard thiol-ene reactions.

2.2 Visualization: The Steric Radical Cycle

The following diagram illustrates the kinetic bottlenecks caused by the 2,4-dimethyl substitution pattern.

DMPT_Mechanism Initiator Initiator (I•) DMPT DMPT (Thiol) (Steric Shield) Initiator->DMPT H-abstraction ThiylRad Thiyl Radical (Bulky S•) DMPT->ThiylRad -H• Product Sulfide Product (Stable) DMPT->Product H-donor CarbonRad Carbon Radical (Intermediate) ThiylRad->CarbonRad + Alkene (Reversible Step) Alkene Alkene CarbonRad->ThiylRad Chain Transfer (Regenerates S•) CarbonRad->Product H-abstraction (Slow Step!)

Caption: Figure 1. Radical cycle of DMPT. Note the "Slow Step" at the chain transfer phase due to steric hindrance between the carbon radical and the bulky thiol.

Experimental Protocols
3.1 Protocol A: Thermal Radical Addition (Recommended)

This protocol is preferred for DMPT because elevated temperatures help overcome the activation energy barrier imposed by steric hindrance.

Reagents:

  • Thiol: this compound (1.2 equivalents).[3] Excess is crucial to drive kinetics.

  • Alkene: Substrate of interest (1.0 equivalent).

  • Initiator: AIBN (Azobisisobutyronitrile) or V-601. Load at 1–2 mol% initially.

  • Solvent: Toluene or 1,4-Dioxane (degassed).

Step-by-Step Workflow:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve the alkene (1.0 mmol) and DMPT (1.2 mmol) in toluene (2 mL, 0.5 M).

  • Degassing: Sparge the solution with nitrogen or argon for 10 minutes. Oxygen is a potent inhibitor of thiol-ene reactions.[4]

  • Initiation: Add AIBN (0.01 mmol, 1 mol%). Seal the vial with a septum.

  • Reaction: Heat the block to 75–80°C . Stir vigorously for 4–6 hours.

    • Checkpoint: If the alkene conversion is <50% after 2 hours (monitored by TLC/GC), add a second portion of AIBN (0.5 mol%).

  • Workup: Cool to room temperature. Concentrate under reduced pressure.

  • Purification: The excess DMPT is volatile but smells potent. Remove via high-vacuum rotary evaporation or column chromatography (Hexanes/EtOAc).

3.2 Protocol B: Photo-Initiated Addition (UV)

Best for heat-sensitive alkenes, though reaction times may be longer due to the slower propagation kinetics of DMPT.

Reagents:

  • Initiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) at 1 mol%.

  • Light Source: 365 nm UV LED (approx. 10–20 mW/cm²).

Workflow:

  • Mix DMPT (1.2 eq), Alkene (1.0 eq), and DMPA (1 mol%) in a quartz vial or glass vial (if using 405 nm). Solvent-free (neat) is preferred if reagents are liquid to maximize rate.

  • Irradiate for 10–30 minutes.

  • Note: Due to DMPT's bulk, "dark polymerization" (reaction continuing after light is off) is minimal compared to primary thiols. Continuous irradiation is often required.

Data Interpretation & Troubleshooting

Quantitative Analysis Table

Parameter Standard Thiol (e.g., 1-Octanethiol) DMPT (Bulky Thiol) Implication

| Reaction Rate (


)  | High (

) | Moderate/Low | Expect longer reaction times (4h vs 30min). | | Selectivity | Strictly Anti-Markovnikov | Anti-Markovnikov | High regioselectivity maintained.[5] | | Disulfide Byproduct | Common if O2 present | Reduced | Steric bulk hinders S-S dimerization. | | Product Stability | Susceptible to oxidation | High | Bulky groups protect sulfur from oxidation/metabolism. |

Troubleshooting Guide:

  • Problem: Low Conversion.

    • Cause: The "Steric Wall." The chain transfer step is too slow, leading to radical termination.

    • Solution: Increase temperature to 90°C (switch solvent to Chlorobenzene) or increase thiol equivalents to 1.5x to increase the probability of H-abstraction.

  • Problem: "Thiol Smell" persists after workup.

    • Solution: Wash the organic layer with 10% bleach (sodium hypochlorite) solution briefly to oxidize residual thiol to the disulfide/sulfonate, which is less odorous and more polar, then wash with water.

References
  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition.

  • Dondoni, A. (2008). The Emergence of Thiol-Ene Coupling as a Click Process for Materials and Bioorganic Chemistry. Angewandte Chemie.

  • Scanlan, E. M., et al. (2014). Thiyl Radicals: Versatile Reactive Intermediates. National Institutes of Health (PMC).

  • PubChem Compound Summary. (2025). This compound.[3][6] National Center for Biotechnology Information.

  • Sigma-Aldrich. (2025).[7] Safety Data Sheet: Thiol/Mercaptan Handling.

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2,4-Dimethylpentane-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Reactivity of Sterically Hindered Thiols

In the landscape of drug discovery and development, the strategic incorporation of unique structural motifs is paramount to modulating the pharmacological properties of lead compounds. Sterically hindered aliphatic thiols and their corresponding thioether derivatives represent a class of molecules with significant, yet underexplored, potential. The bulky alkyl groups surrounding the sulfur atom can impart crucial characteristics such as enhanced metabolic stability, altered lipophilicity, and specific steric interactions with biological targets.

This guide focuses on the nucleophilic substitution reactions of a model sterically hindered secondary thiol: 2,4-dimethylpentane-3-thiol . Due to the significant steric shielding of the thiol group by the two isopropyl groups, its reactivity in nucleophilic substitution reactions presents a fascinating case study of the competition between S(_N)1 and S(_N)2 pathways. These application notes provide a comprehensive overview of the synthesis of this thiol, detailed protocols for its subsequent nucleophilic substitution reactions, and a discussion of the mechanistic considerations crucial for researchers in organic synthesis and medicinal chemistry.

Part 1: Synthesis of this compound

The synthesis of this compound is not widely documented, necessitating a multi-step approach starting from a commercially available precursor, 2,4-dimethyl-3-pentanone. The proposed synthetic route involves the reduction of the ketone to the corresponding secondary alcohol, conversion of the hydroxyl group into a good leaving group, and subsequent displacement by a sulfur nucleophile.

Protocol 1: Synthesis of 2,4-Dimethyl-3-pentanol

This protocol outlines the reduction of 2,4-dimethyl-3-pentanone to 2,4-dimethyl-3-pentanol.[1][2]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2,4-Dimethyl-3-pentanone114.1911.42 g (13.9 mL)0.10
Sodium borohydride (NaBH(_4))37.831.90 g0.05
Methanol (MeOH)32.04100 mL-
Deionized Water18.02200 mL-
Diethyl ether74.12150 mL-
Anhydrous Magnesium Sulfate (MgSO(_4))120.3710 g-
1 M Hydrochloric Acid (HCl)-As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dimethyl-3-pentanone (11.42 g, 0.10 mol) and methanol (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.90 g, 0.05 mol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Quench the reaction by slowly adding 50 mL of deionized water.

  • Neutralize the mixture by the dropwise addition of 1 M HCl until the pH is approximately 7.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 2,4-dimethyl-3-pentanol as a colorless liquid.

Expected Characterization Data (2,4-Dimethyl-3-pentanol):

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.10 (m, 1H, CH-OH), 1.85 (m, 2H, CH(CH₃)₂), 0.95 (d, 12H, J = 6.8 Hz, 4 x CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 80.1 (CH-OH), 33.5 (CH(CH₃)₂), 19.8 (CH₃), 17.2 (CH₃).

  • IR (neat, cm⁻¹): 3350 (broad, O-H), 2960, 2875 (C-H).

Protocol 2: Conversion of 2,4-Dimethyl-3-pentanol to 2,4-Dimethyl-3-pentyl Tosylate

To facilitate nucleophilic substitution, the poorly leaving hydroxyl group is converted to a tosylate, an excellent leaving group.[3]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2,4-Dimethyl-3-pentanol116.2011.62 g0.10
p-Toluenesulfonyl chloride (TsCl)190.6521.0 g0.11
Pyridine79.1050 mL-
Dichloromethane (DCM)84.93100 mL-
1 M Hydrochloric Acid (HCl)-150 mL-
Saturated Sodium Bicarbonate (NaHCO₃)-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.0410 g-

Procedure:

  • Dissolve 2,4-dimethyl-3-pentanol (11.62 g, 0.10 mol) in pyridine (50 mL) in a 250 mL round-bottom flask at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (21.0 g, 0.11 mol) in portions, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 4-6 hours.

  • Pour the reaction mixture into 150 mL of cold 1 M HCl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylate.

Protocol 3: Synthesis of this compound

The final step involves the displacement of the tosylate with a sulfur nucleophile, such as sodium hydrosulfide.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2,4-Dimethyl-3-pentyl tosylate270.4127.04 g0.10
Sodium hydrosulfide (NaSH) hydrate~74.0511.1 g~0.15
N,N-Dimethylformamide (DMF)73.09150 mL-
Deionized Water18.02200 mL-
Diethyl ether74.12200 mL-
1 M Hydrochloric Acid (HCl)-As needed-

Procedure:

  • In a 500 mL round-bottom flask, dissolve sodium hydrosulfide hydrate (11.1 g, ~0.15 mol) in DMF (150 mL).

  • Add the 2,4-dimethyl-3-pentyl tosylate (27.04 g, 0.10 mol) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of ice-water.

  • Acidify the mixture to pH ~5 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (4 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to obtain this compound.

Part 2: Nucleophilic Substitution Reactions of this compound

The steric hindrance around the sulfur atom in this compound significantly influences its reactivity. Nucleophilic substitution reactions on this substrate are likely to be slower than for less hindered thiols. The choice of reaction conditions will dictate the outcome, particularly the competition between S(_N)1 and S(_N)2 pathways.

Mechanistic Considerations: S(_N)1 vs. S(_N)2
  • S(_N)2 Pathway: This pathway involves a backside attack by the nucleophile on the electrophilic carbon. Due to the bulky isopropyl groups adjacent to the sulfur, direct backside attack is sterically hindered.[4] To favor an S(_N)2 reaction, a strong, unhindered nucleophile and a polar aprotic solvent are preferred. The use of the more nucleophilic thiolate anion (generated by deprotonation of the thiol with a base) is crucial.[5]

  • S(_N)1 Pathway: This pathway proceeds through a carbocation intermediate. For a secondary substrate like this compound, the formation of a secondary carbocation is possible, though not as stable as a tertiary carbocation. Polar protic solvents can stabilize the carbocation intermediate, favoring the S(_N)1 mechanism.[6] With a sterically hindered substrate, the S(_N)1 pathway might become more competitive, especially with weaker nucleophiles.

SN1_vs_SN2

Protocol 4: S-Alkylation of this compound (S(_N)2 Conditions)

This protocol describes a general procedure for the S-alkylation of this compound with a primary alkyl halide under conditions favoring an S(_N)2 mechanism.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound132.281.32 g0.01
Sodium hydride (60% in mineral oil)24.000.44 g0.011
Iodomethane141.941.56 g (0.69 mL)0.011
Tetrahydrofuran (THF), anhydrous72.1150 mL-
Saturated Ammonium Chloride (NH₄Cl)-50 mL-
Diethyl ether74.12100 mL-
Anhydrous Magnesium Sulfate (MgSO(_4))120.375 g-

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (0.44 g, 0.011 mol).

  • Add anhydrous THF (30 mL) via syringe.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of this compound (1.32 g, 0.01 mol) in anhydrous THF (20 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add iodomethane (1.56 g, 0.011 mol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Due to steric hindrance, longer reaction times or gentle heating (e.g., 40-50 °C) may be necessary.

  • Monitor the reaction by TLC or GC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting thioether by column chromatography on silica gel.

Expected Product Characterization (S-methyl-2,4-dimethylpentane-3-thioether):

  • ¹H NMR (CDCl₃, 400 MHz): Expect a singlet for the S-CH₃ protons around δ 2.1-2.3 ppm, a multiplet for the CH-S proton, and overlapping signals for the isopropyl groups.

  • ¹³C NMR (CDCl₃, 100 MHz): Expect a signal for the S-CH₃ carbon around δ 15-20 ppm.

  • Mass Spectrometry (EI): Molecular ion peak corresponding to C₈H₁₈S.

S_Alkylation_Workflow

Part 3: Applications and Future Directions

The synthesis of sterically hindered thioethers, such as those derived from this compound, opens avenues for various applications, particularly in drug discovery and materials science.

  • Drug Development: The bulky diisopropylmethyl group can serve as a "pharmacophoric shield," protecting adjacent functional groups from metabolic degradation.[7] This can lead to drugs with improved pharmacokinetic profiles. Furthermore, the lipophilic nature of this group can enhance membrane permeability. Thioethers themselves are found in numerous FDA-approved drugs.[7]

  • Materials Science: Thioethers are important in the synthesis of polymers and other materials. The unique steric profile of these compounds could be exploited to create materials with novel physical properties.

  • Ligand Design: The sulfur atom in thioethers can coordinate to transition metals, making them valuable components of ligands for catalysis. The steric bulk can influence the selectivity of the catalyzed reactions.

Conclusion

The nucleophilic substitution reactions of this compound provide a valuable platform for exploring the interplay of steric hindrance and reaction mechanisms. While the inherent steric bulk presents challenges, appropriate selection of reagents and reaction conditions can lead to the successful synthesis of novel, sterically encumbered thioethers. The protocols and mechanistic insights provided in this guide are intended to serve as a foundational resource for researchers aiming to incorporate these unique structural motifs into their synthetic targets, thereby expanding the chemical space for drug discovery and materials science.

References

  • Pearson. Show how you would accomplish the following synthetic conversions. c. 2-bromo-2,4-dimethylpentane → 2,4-dimethylpentan-3-ol. Available from: [Link]

  • Royal Society of Chemistry. A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur. Organic & Biomolecular Chemistry. 2022;20(21):4356-4361. Available from: [Link]

  • ResearchGate. Synthetic Applications of Organosulfur Compounds in Drug Design. 2023.
  • Beilstein Journals. Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry. 2012;8:1856-1868. Available from: [Link]

  • Master Organic Chemistry. Comparing The SN1 vs Sn2 Reactions. 2019. Available from: [Link]

  • ResearchGate.
  • Odinity. Investigating Substitution Reactions of Various Alcohol-Containing Compounds. 2017. Available from: [Link]

  • Brainly. What ketone or aldehyde below would be reduced to form 2-methyl-3-pentanol?. 2023. Available from: [Link]

  • Royal Society of Chemistry. Characterization of products from the chemical removal of thiol in hydrocarbon streams using DART-MS and NMR spectroscopy. New Journal of Chemistry. 2020;44(35):14953-14961. Available from: [Link]

  • Beilstein Journals. Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry. 2012;8:1856-1868. Available from: [Link]

  • Royal Society of Chemistry. Synthetic developments on the preparation of thioethers via photocatalysis. New Journal of Chemistry. 2023;47(39):18251-18265. Available from: [Link]

  • YouTube. Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. 2017. Available from: [Link]

  • National Center for Biotechnology Information. DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. Molecules. 2020;25(16):3643. Available from: [Link]

  • YouTube. Choosing Between SN1 SN2 E1 E2 Reactions. 2023. Available from: [Link]

  • Chemistry LibreTexts. 8.6: Converting Alcohols into Better Leaving Groups. 2021. Available from: [Link]

  • ChemSynthesis. 2,4-dimethyl-2-pentene-3-thiol. Available from: [Link]

  • National Center for Biotechnology Information. Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. RSC Advances. 2023;13(43):30491-30498. Available from: [Link]

  • University of Calgary. Nucleophilic Substitution Reactions (SN1 and SN2). 2021.
  • ResearchGate.
  • National Center for Biotechnology Information. Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. Organic letters. 2014;16(16):4244-4247. Available from: [Link]

  • PubChem. 2,4-Dimethyl-3-pentanol. Available from: [Link]

  • PBworks. Competititon between SN2 and SN1 Pathways. Available from: [Link]

  • The Royal Society of Chemistry. 1H- and 13C-NMR for. Available from: [Link]

  • Chemistry Stack Exchange. If I have a chiral substrate, should I always assume that both enantiomers are present?. 2012. Available from: [Link]

  • Master Organic Chemistry. Thiols And Thioethers. 2015. Available from: [Link]

  • ChemSynthesis. 2,4-dimethyl-3-pentanone. Available from: [Link]

  • CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Available from: [Link]

  • YouTube. Synthesis of Ether from Alcohols, alkyl halides, and alkenes. Williamson synthesis. 2021. Available from: [Link]

  • National Center for Biotechnology Information. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current organic chemistry. 2018;22(14):1356-1375. Available from: [Link]

  • ACS Publications. Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry. 2023;88(5):2945-2953. Available from: [Link]

  • National Center for Biotechnology Information. 3-Pentanone 2,4-dinitrophenylhydrazone. Acta crystallographica. Section E, Structure reports online. 2008;64(Pt 2):o365. Available from: [Link]

  • Sci-Hub. Kinetics of the nucleophilic addition of some aromatic thiols to aryl vinyl sulphones. Available from: [Link]

Sources

Validation & Comparative

Technical Comparison Guide: GC-MS Characterization of 2,4-Dimethylpentane-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation patterns of 2,4-Dimethylpentane-3-thiol (CAS 21991-20-8) . Unlike linear thiols, this sterically hindered molecule exhibits a distinct fragmentation signature driven by the stability of branched carbocations.

We compare this target analyte against its oxygenated analog (2,4-Dimethyl-3-pentanol) and linear isomers to establish definitive identification criteria. Furthermore, we evaluate the performance of direct injection versus derivatization protocols, recommending specific workflows to mitigate the oxidative instability inherent to thiol analysis.

Structural Analysis & Fragmentation Mechanics

To accurately identify this compound, one must understand the causal relationship between its molecular structure and its behavior under Electron Ionization (EI) at 70 eV.

The Target Molecule
  • Formula: C₇H₁₆S

  • Molecular Weight: 132.27 g/mol

  • Structure: A secondary thiol flanked by two isopropyl groups. This steric bulk protects the sulfur atom but also drives specific fragmentation pathways.

Fragmentation Pathway (Theoretical & Observed)

Under electron impact, the molecular ion (


, m/z 132) forms but is relatively unstable. The fragmentation is dominated by 

-cleavage
, a process driven by the radical site on the sulfur atom initiating a break in the adjacent C-C bond.
  • 
    -Cleavage (Dominant):  The bond between C3 (holding the SH) and C2 (the isopropyl center) breaks.
    
    • Loss: Isopropyl radical (

      
      , 43 Da).
      
    • Fragment:

      
      .
      
    • m/z Calculation:

      
      .
      
    • Significance: This is the predicted Base Peak .

  • Sulfur-Specific Loss:

    • Loss of H₂S: Elimination of hydrogen sulfide (34 Da) to form a dialkyl-substituted alkene ion.

    • m/z Calculation:

      
      .
      
  • Alkyl Fragmentation:

    • The isopropyl group itself fragments to form the isopropyl cation (

      
      , m/z 43) and the allyl cation (
      
      
      
      , m/z 41).
Visualizing the Pathway

The following diagram illustrates the mechanistic degradation of the parent molecule.

Fragmentation M_Ion Molecular Ion (M+) m/z 132 [C7H16S]+. Alpha_Frag α-Cleavage Product m/z 89 (Base Peak) [C4H9S]+ M_Ion->Alpha_Frag - Isopropyl Radical (43) Alkene_Frag Elimination Product m/z 98 [C7H14]+ M_Ion->Alkene_Frag - H2S (34) Alkyl_Frag Isopropyl Cation m/z 43 [C3H7]+ Alpha_Frag->Alkyl_Frag Secondary Decay

Figure 1: Predicted EI fragmentation pathway of this compound showing the genesis of the diagnostic m/z 89 ion.

Comparative Analysis: Thiol vs. Alternatives

Distinguishing the target from structural analogs is critical in complex matrices (e.g., biological fluids or fermentation products).

Thiol vs. Alcohol Analog

The most common interference is 2,4-Dimethyl-3-pentanol , where the sulfur is replaced by oxygen.

Table 1: Mass Spectral Differentiation

FeatureThis compound (Target)2,4-Dimethyl-3-pentanol (Analog)Differentiator
Molecular Weight 132116Target is +16 amu
Molecular Ion (

)
Visible (m/z 132)Often Absent/Weak (m/z 116)Sulfur stabilizes

better than Oxygen
Base Peak (

-cleavage)
m/z 89 m/z 73 Shift of +16 amu
Elimination Product m/z 98 (

)
m/z 98 (

)
Identical mass (cannot distinguish)
Isotopic Pattern Distinct

peak (

, ~4.4%)
No significant

Sulfur Isotope Signature
Thiol vs. Linear Isomers

Linear isomers (e.g., 1-Heptanethiol) exhibit "picket fence" fragmentation (clusters spaced by 14 amu). The branched structure of this compound concentrates ion current into the


-cleavage product (m/z 89) and the isopropyl cation (m/z 43), lacking the extended alkyl chain clusters.

Experimental Protocol: Method Selection

The analysis of this compound presents a choice: Direct Injection or Derivatization .

Performance Comparison
ParameterDirect Injection (GC-MS)Derivatization (DTNB/PFBBr)Recommendation
Sensitivity ModerateHigh (esp. with NICI)Derivatization for trace analysis
Stability Low (Oxidation to Disulfides)High (Thiol "capped")Derivatization for accuracy
Chromatography Potential Tailing (Active Sites)Sharp PeaksDerivatization for resolution
Prep Time Fast (< 15 mins)Slow (30-60 mins)Direct for rapid screening only
Recommended Protocol: Derivatization with DTNB

For quantitative accuracy, we recommend derivatization to prevent oxidative dimerization (2 R-SH


 R-S-S-R).

Reagents:

  • DTNB: 5,5′-Dithiobis(2-nitrobenzoic acid) (Ellman's Reagent).

  • Buffer: Phosphate buffer (pH 8.0).

Step-by-Step Workflow:

  • Extraction: Extract sample (1 mL) with Dichloromethane (DCM).

  • Derivatization: Add 100 µL of 10 mM DTNB (in phosphate buffer) to the extract.

  • Incubation: Vortex for 30 seconds; incubate at room temperature for 20 minutes.

  • Separation: The thiol displaces the TNB group, forming a mixed disulfide.

  • Injection: Inject 1 µL into GC-MS (Splitless).

Experimental Workflow Diagram

Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis Sample Raw Sample (Biological/Flavor Matrix) Extract LLE Extraction (Dichloromethane) Sample->Extract Deriv Derivatization (DTNB Reagent, pH 8) Extract->Deriv Stabilization GC GC Separation Column: DB-5ms Temp: 40°C -> 250°C Deriv->GC Injection MS MS Detection (EI) Scan Range: 35-300 m/z GC->MS Data Data Analysis Target: m/z 89 vs 73 MS->Data Identify m/z 89

Figure 2: Optimized workflow for the stable analysis of volatile thiols using derivatization.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2,4-Dimethyl-3-pentanol (Analog Comparison). National Institute of Standards and Technology.[1][2] Retrieved from [Link]

  • Chemikart. this compound (CAS 21991-20-8) Properties.[3] Retrieved from [Link]

  • MDPI. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages. Retrieved from [Link]

Sources

A Comparative Guide to the Characterization of 2,4-Dimethylpentane-3-thiol: An In-Depth Look at IR Spectroscopy and Alternative Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecules is paramount. This guide provides a comprehensive analysis of the infrared (IR) spectroscopy profile of 2,4-dimethylpentane-3-thiol, a molecule of interest in various chemical syntheses. We will delve into the expected vibrational modes, offering a predicted spectrum and a detailed interpretation. Furthermore, we will objectively compare IR spectroscopy with alternative analytical techniques, providing a holistic view of the available characterization methods.

The Unseen Dance: Understanding Molecular Vibrations

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1] Covalent bonds are not static; they behave like springs, constantly stretching, bending, and twisting.[2] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to these vibrational transitions. The resulting IR spectrum is a unique fingerprint of the molecule, revealing the functional groups present.

Predicted IR Spectrum of this compound: A Detailed Analysis

Key Vibrational Modes and Their Predicted Wavenumbers
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale and Comparative Insights
S-H StretchThiol2550 - 2600WeakThis is the most characteristic peak for a thiol. Its weakness is due to the low polarity of the S-H bond. In comparison to the broad, strong O-H stretch of an alcohol (e.g., 2,4-dimethyl-3-pentanol) which appears around 3300-3500 cm⁻¹, the S-H stretch is a sharp, but low-intensity signal that can sometimes be missed if the sample is not sufficiently concentrated.
C-H StretchAlkane (sp³ C-H)2850 - 2970StrongThis region will be dominated by the numerous C-H bonds in the 2,4-dimethylpentane backbone. We expect multiple, sharp peaks corresponding to the symmetric and asymmetric stretching of the methyl (-CH₃) and methine (-CH) groups. These peaks will be located just below 3000 cm⁻¹, a hallmark of sp³ hybridized carbon-hydrogen bonds.[3] The IR spectrum of a similar branched alkane, 2,4-dimethylpentane, shows strong absorptions in the 2880-2940 cm⁻¹ range.[4]
C-H BendAlkane (-CH₃ and -CH)1365 - 1480Medium to StrongThese absorptions arise from the scissoring and bending vibrations of the methyl and methine groups. Specifically, we anticipate a characteristic doublet for the gem-dimethyl group (the two methyl groups on the same carbon) around 1370 cm⁻¹ and 1385 cm⁻¹. The spectrum of 2,4-dimethylpentane exhibits strong C-H deformation vibrations between 1365 and 1480 cm⁻¹.[4]
C-S StretchThiol600 - 800Weak and often broadThe C-S stretching vibration is typically weak and can be difficult to definitively assign as it falls in the complex fingerprint region. Its position can also be influenced by the surrounding molecular structure.
Fingerprint RegionEntire Molecule400 - 1500ComplexThis region contains a multitude of overlapping signals from C-C stretching and various bending and rocking vibrations of the entire molecule. The specific pattern of peaks in this region is unique to this compound and serves as its molecular "fingerprint." The branching of the alkane chain in 2,4-dimethylpentane is known to produce a complex pattern in this region.[5]
Visualizing the Vibrational Landscape

The following diagram illustrates the key functional groups of this compound and their primary vibrational modes that are detectable by IR spectroscopy.

G mol This compound CH3_a CH₃ bend_CH C-H Bend ~1365-1480 cm⁻¹ (Medium-Strong) CH3_a->bend_CH CH_a CH CH_a->CH3_a CH3_b CH₃ CH_a->CH3_b CH_b CH CH_a->CH_b stretch_CH C-H Stretch ~2850-2970 cm⁻¹ (Strong) CH_a->stretch_CH CH3_b->bend_CH SH SH CH_b->SH CH_c CH CH_b->CH_c CH_b->stretch_CH stretch_SH S-H Stretch ~2550-2600 cm⁻¹ (Weak) SH->stretch_SH CH3_c CH₃ CH_c->CH3_c CH3_d CH₃ CH_c->CH3_d CH_c->stretch_CH CH3_c->bend_CH CH3_d->bend_CH

Figure 1. Key functional groups and their characteristic IR vibrational modes in this compound.

Experimental Protocol: Acquiring the IR Spectrum

The following is a standard protocol for obtaining the IR spectrum of a liquid sample like this compound using a Fourier Transform Infrared (FTIR) spectrometer.

Materials:

  • FTIR Spectrometer

  • This compound sample

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • Pipette

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lens paper

Procedure (Neat Liquid Sample using Salt Plates):

  • Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty and clean. Run a background spectrum to account for atmospheric CO₂ and water vapor.

  • Sample Preparation: Place one to two drops of the this compound sample onto the center of a clean, dry salt plate.

  • Sandwiching the Sample: Gently place a second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid trapping air bubbles.

  • Placing the Sample: Carefully place the salt plate assembly into the sample holder in the FTIR spectrometer.

  • Data Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the salt plates with a suitable solvent and lens paper immediately after use to prevent damage.

Figure 2. Workflow for acquiring an FTIR spectrum of a liquid sample.

Beyond Infrared: A Comparative Look at Alternative Characterization Techniques

While IR spectroscopy is a valuable tool, a multi-faceted approach to characterization provides the most robust and reliable data. The following table compares IR spectroscopy with other powerful analytical techniques for the characterization of this compound.

TechniquePrincipleStrengths for Thiol CharacterizationLimitations
Raman Spectroscopy Inelastic scattering of monochromatic light, which interacts with molecular vibrations.The S-H and C-S stretching vibrations, which are weak in IR, often produce strong and sharp signals in Raman spectra. This makes Raman an excellent complementary technique for confirming the presence of the thiol group.Can be susceptible to fluorescence interference from the sample or impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms.¹H NMR can definitively identify the proton of the -SH group, which typically appears as a singlet with a chemical shift around 1-2 ppm. ¹³C NMR can identify the carbon attached to the sulfur atom. Provides unambiguous structural elucidation.Less sensitive than other techniques; requires a larger sample amount. The -SH proton signal can sometimes be broad and may exchange with protic solvents.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by detection based on mass-to-charge ratio.Provides both retention time (for identification) and a mass spectrum (for structural confirmation). Can detect and quantify even trace amounts of the thiol. The fragmentation pattern in the mass spectrum is highly specific.The sample must be volatile and thermally stable. Thiols can sometimes exhibit poor chromatographic behavior without derivatization.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a stationary and a mobile liquid phase.Can be used for non-volatile thiols or for samples in complex matrices. Can be coupled with various detectors, including UV-Vis, fluorescence, or mass spectrometry for enhanced selectivity and sensitivity.May require derivatization of the thiol group to enhance detection by UV-Vis or fluorescence detectors.

In-Depth Protocols for Alternative Techniques

Raman Spectroscopy of Thiols

Objective: To obtain a Raman spectrum to confirm the presence of the S-H and C-S bonds.

Instrumentation: Raman spectrometer with a laser excitation source (e.g., 785 nm).

Procedure:

  • Place the liquid this compound sample in a glass vial or NMR tube.

  • Place the sample in the spectrometer's sample holder.

  • Set the laser power, exposure time, and number of accumulations to achieve a good signal-to-noise ratio without causing sample degradation.

  • Acquire the Raman spectrum, focusing on the regions around 2550-2600 cm⁻¹ for the S-H stretch and 600-800 cm⁻¹ for the C-S stretch.

GC-MS Analysis of Thiols

Objective: To confirm the molecular weight and fragmentation pattern of this compound.

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: Typically 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of the analyte (e.g., 150).

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system and acquire the data.

  • Data Interpretation: Analyze the resulting chromatogram for the retention time of the compound and the mass spectrum for the molecular ion peak and characteristic fragment ions. A detailed protocol for the GC-MS analysis of polyfunctional thiols can be found in the literature.[6]

HPLC Analysis of Thiols

Objective: To separate and quantify this compound, particularly in a mixture.

Instrumentation: High-performance liquid chromatograph with a suitable detector (e.g., UV-Vis with derivatization or a mass spectrometer).

Procedure (with pre-column derivatization for UV-Vis detection):

  • Derivatization: React the thiol sample with a derivatizing agent that introduces a chromophore, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) or a maleimide-based reagent.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Detector: UV-Vis detector set to the maximum absorbance wavelength of the derivatized thiol.

  • Injection and Analysis: Inject the derivatized sample onto the HPLC system and record the chromatogram.

  • Quantification: Create a calibration curve using standards of the derivatized thiol to quantify the amount in the sample. For more detailed protocols on HPLC analysis of thiols, several resources are available.[7][8][9][10]

Conclusion: A Synergistic Approach to Characterization

The characterization of this compound is most effectively achieved through a combination of analytical techniques. While IR spectroscopy provides a rapid and valuable fingerprint of the molecule, highlighting the presence of the thiol and alkane functionalities, its full potential is realized when used in conjunction with other methods. Raman spectroscopy offers a more sensitive detection of the key sulfur-containing bonds. NMR spectroscopy provides the definitive structural elucidation. Finally, chromatographic techniques like GC-MS and HPLC are indispensable for separation and quantification, especially in complex mixtures. By integrating the data from these complementary techniques, researchers can achieve an unambiguous and comprehensive characterization of this compound, ensuring the integrity and reliability of their scientific endeavors.

References

  • Brown, W. P. (n.d.). Infrared spectrum of 2,4-dimethylpentane. Doc Brown's Advanced Organic Chemistry Revision Notes. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Brown, W. P. (n.d.). Infrared spectrum of 2,3-dimethylpentane. Doc Brown's Advanced Organic Chemistry Revision Notes. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR: alkanes. Retrieved from [Link]

  • NIST. (n.d.). 3-Pentanol, 2,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 3-Pentanone, 2,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Herring, G. M., & Grimm, C. C. (2013). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. Molecules, 18(12), 14647–14659. [Link]

  • Zhang, X., et al. (2021). Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. Journal of Chromatography B, 1179, 122847. [Link]

  • Master Organic Chemistry. (2016, November 11). Bond Vibrations, Infrared Spectroscopy, and the "Ball and Spring" Model. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 11.2: Infrared (IR) Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • YouTube. (2013, November 2). Types of Molecular Vibrations in IR Spectroscopy. Dr. Anil Palve Academy. Retrieved from [Link]

  • YouTube. (2023, October 18). IR Spectroscopy of Alkanes Explained in 4 Minutes | Organic Chemistry Tutorial. The Organic Chemistry Tutor. Retrieved from [Link]

  • Di Giuseppe, M. (2015). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. [Doctoral dissertation, University of Teramo]. Retrieved from [Link]

  • Capone, D. L., et al. (2015). Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 63(1), 221-229. [Link]

  • LibreTexts. (2020, May 30). 11.2: Infrared (IR) Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Lu, J., & Holmgren, A. (2014). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical Biochemistry, 457, 48-55. [Link]

  • Ellwood, J. A. (1987). Raman band intensities of thioethers and thiols (Doctoral dissertation, University of York). Retrieved from [Link]

  • Pal, A. K., et al. (2013). Convenient detection of the thiol functional group using H/D isotope sensitive Raman spectroscopy. Analyst, 138(22), 6886-6891. [Link]

  • ResearchGate. (n.d.). Raman spectra for thiol-modified AuNP obtained with different concentrations of thiol after 30 min of mixing. Retrieved from [Link]

  • YouTube. (2023, October 18). IR Spectroscopy of Alkanes Explained in 4 Minutes | Organic Chemistry Tutorial. The Organic Chemistry Tutor. Retrieved from [Link]

  • Yoshitake, T., et al. (2021). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. Molecules, 26(8), 2307. [Link]

  • ResearchGate. (2018, July 5). GC-MS analysis of thiols from air: what are options to concentrate sapmple?. Retrieved from [Link]

Sources

comparing steric bulk of 2,4-Dimethylpentane-3-thiol vs tert-butyl thiol

Author: BenchChem Technical Support Team. Date: February 2026

2,4-Dimethylpentane-3-thiol (DMPT) vs. tert-Butyl Thiol ( -BuSH)

Executive Summary

In the design of self-assembled monolayers (SAMs) and the stabilization of metal nanoclusters (MNCs), steric bulk is the primary lever for controlling surface reactivity. While ** tert-butyl thiol (


-BuSH)** has long served as the standard for rigid, spherical steric protection, This compound (DMPT)  offers a distinct "butterfly" steric architecture.

This guide analyzes the structural and functional differences between these two ligands. Our comparative analysis suggests that while


-BuSH provides superior packing density for rigid protection, DMPT offers a dynamic, "wedge-like" shielding effect that is more effective at kinetically trapping metastable nanocluster cores.
Structural Analysis: The "Ball" vs. The "Butterfly"

The fundamental difference lies in the spatial distribution of the hydrophobic bulk relative to the sulfur anchor.

  • ** tert-Butyl Thiol (

    
    -BuSH):**[1][2]
    
    • Geometry: Spherical / Pyramidal (

      
       symmetry).
      
    • Mechanism: The tertiary carbon is directly attached to the sulfur. The three methyl groups form a rigid tripod. This creates a "hard" steric wall close to the metal surface.

    • Limitation: The fixed geometry can leave interstitial gaps (voids) on curved surfaces (like small AuNPs), allowing small etchants (like

      
       or 
      
      
      
      ) to penetrate.
  • This compound (DMPT):

    • Geometry: Wedge / Butterfly (

      
       or 
      
      
      
      symmetry).
    • Mechanism: A secondary thiol (

      
      ) where the 
      
      
      
      -carbon is flanked by two isopropyl groups. These isopropyl "wings" can rotate, creating a variable steric exclusion zone.
    • Advantage: The flexible wings can interdigitate with neighbors or sweep over the metal surface, effectively sealing the "gaps" that rigid ligands like

      
      -BuSH leave exposed.
      
Visualizing Steric Exclusion

StericComparison cluster_0 tert-Butyl Thiol (Rigid Sphere) cluster_1 This compound (Dynamic Wedge) S1 Sulfur Head C_quat C (Quaternary) S1->C_quat Me1 CH3 C_quat->Me1 Me2 CH3 C_quat->Me2 Me3 CH3 C_quat->Me3 Protection1 Static Shielding (High Gaps) C_quat->Protection1 S2 Sulfur Head C_sec C (Secondary) S2->C_sec iPr1 iso-Propyl (Wing) C_sec->iPr1 Rotation iPr2 iso-Propyl (Wing) C_sec->iPr2 Rotation Protection2 Dynamic Shielding (Self-Sealing) C_sec->Protection2

Figure 1: Comparative topology of ligand shielding. DMPT's isopropyl groups (wings) provide rotational freedom to cover surface voids.

Quantitative Comparison

The following data synthesizes physical constants and estimated steric parameters.

Featuretert-Butyl Thiol (

-BuSH)
This compound (DMPT)
CAS Number 75-66-121991-20-8
Formula


Molecular Weight 90.19 g/mol 132.27 g/mol
Thiol Class Tertiary (Rigid)Secondary (Flexible)
Boiling Point 62–65 °C~145 °C (Estimated*)
Cone Angle (

)
~126° (Static)>140° (Dynamic/Sweeping**)
S-H Bond Strength Lower (Weaker bond)Higher (Stronger bond)
Oxidative Stability High (Slow to dimerize)Very High (Steric trench protects S)
Packing Density High (Hexagonal close pack)Low (Frustrated packing)

*Estimate based on homologous series of C7 thiols. **Based on Tolman cone angle projections of diisopropyl-substituted ligands.

Experimental Protocols

To validate the performance difference, we recommend two specific assays: Oxidative Resistance (testing shelf-stability) and Ligand Exchange Kinetics (testing surface binding strength).

Protocol A: Oxidative Stability Monitoring

Objective: Determine the resistance of the thiol to form disulfide (RSSR) in air. Bulky thiols should resist this oxidation.

  • Preparation: Prepare 50 mM solutions of

    
    -BuSH and DMPT in deuterated chloroform (
    
    
    
    ).
  • Base Catalyst: Add 0.1 equivalents of Triethylamine (

    
    ) to accelerate the reaction (simulating harsh conditions).
    
  • Monitoring:

    • Transfer to NMR tubes.

    • Acquire

      
       NMR spectra at 
      
      
      
      .
    • Target Signal: Monitor the disappearance of the

      
      -proton (for DMPT) or the methyl shift (for 
      
      
      
      -BuSH) and the appearance of the disulfide peaks (downfield shift).
  • Expected Result:

    • 
      -BuSH: Moderate oxidation. The tertiary radical is stable, promoting disulfide formation despite sterics.
      
    • DMPT: Minimal oxidation. The "butterfly" wings sterically block the approach of a second thiol molecule, preventing the S-S bond formation.

Protocol B: Nanocluster Etch Resistance

Objective: Assess the ligand's ability to protect a gold core from etching by excess thiol.

  • Synthesis: Synthesize standard citrate-capped AuNPs (~15 nm).

  • Ligand Exchange:

    • Aliquot A: Add 1000x excess

      
      -BuSH.
      
    • Aliquot B: Add 1000x excess DMPT.

    • Solvent: THF/Water (1:1 mixture).

  • UV-Vis Monitoring:

    • Track the Surface Plasmon Resonance (SPR) peak at ~520 nm.

    • Etching Signal: A blue-shift or disappearance of the SPR peak indicates the core is being "digested" into smaller Au(I)-thiolate complexes.

  • Validation:

    • DMPT-protected particles should retain their SPR peak longer than

      
      -BuSH particles, as the "wedge" shape prevents the ingress of free thiol that drives the etching process.
      
Mechanistic Pathway: Ligand Exchange

The diagram below illustrates why DMPT is kinetically superior for stabilization, despite


-BuSH being thermodynamically rigid.

LigandExchange cluster_inputs Initial State cluster_process Ligand Approach AuNP Au Nanoparticle (Citrate Capped) tBu_Path t-BuSH Approach (Direct) AuNP->tBu_Path + t-BuSH DMPT_Path DMPT Approach (Steric Sweep) AuNP->DMPT_Path + DMPT tBu_Bind Rapid Binding High Defect Density tBu_Path->tBu_Bind Low Steric Drag DMPT_Bind Slow Binding High Coverage DMPT_Path->DMPT_Bind High Steric Drag Result1 Result: Rigid Shell Susceptible to Etching tBu_Bind->Result1 Result2 Result: Interlocked Shell Kinetic Trap Stability DMPT_Bind->Result2

Figure 2: Kinetic pathway of monolayer formation. DMPT's slower binding kinetics result in a more thermodynamically stable, interlocked shell.

References
  • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link(Foundational text for Cone Angle theory, applied here to thiolates).

  • Jin, R. (2015). Atomically precise metal nanoclusters: stable sizes and optical properties. Nanoscale, 7(5), 1549-1565. Link(Context for bulky thiol stabilization of Au/Ag clusters).

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-assembled monolayers of thiolates on metals as a form of nanotechnology.[3] Chemical Reviews, 105(4), 1103–1170. Link(Comprehensive review of SAM packing densities and defects).

  • PubChem Compound Summary for CID 6387 (2024). tert-Butyl mercaptan.[1][4][5][6] National Center for Biotechnology Information. Link

  • PubChem Compound Summary for CID 57238243 (2024). This compound.[1][2][7][8] National Center for Biotechnology Information. Link

Sources

validation of purity for 2,4-Dimethylpentane-3-thiol samples

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Purity for 2,4-Dimethylpentane-3-thiol: A Comparative Technical Guide

Executive Summary & Core Challenge

The Molecule: this compound (CAS: 21991-20-8) is a potent volatile thiol used in flavor and fragrance applications (meaty, tropical nuances). Structurally, the thiol (-SH) group is located at position 3, flanked by two bulky isopropyl groups at positions 2 and 4.

The Analytical Challenge: This molecule presents a "perfect storm" for analytical failure:

  • Extreme Steric Hindrance: The bulky isopropyl neighbors shield the sulfur atom, rendering standard wet-chemistry assays (like Ellman’s reagent or silver nitrate titration) kinetically sluggish or incomplete.

  • Oxidative Instability: Like all thiols, it readily dimerizes to the disulfide (3,3'-disulfanediylbis(2,4-dimethylpentane)) upon exposure to air, a process accelerated by heat in GC injectors.

  • Volatility: Its high vapor pressure complicates gravimetric handling and solvent removal.

The Solution: This guide validates Quantitative NMR (qNMR) as the primary reference method for absolute purity, contrasts it with GC-FID for impurity profiling, and explicitly cautions against standard colorimetric assays without modification.

Analytical Workflow Decision Tree

The following diagram outlines the logical flow for validating this specific thiol, prioritizing non-destructive methods due to its volatility and reactivity.

ThiolValidation Start Sample: this compound qNMR Method A: 1H qNMR (Primary Reference) Start->qNMR Absolute Purity GC Method B: GC-FID (Impurity Profiling) Start->GC Identify Impurities WetChem Method C: Ellman's/Titration (Rapid Screening) Start->WetChem Quick Check (Caution) qNMR_Check Check: Isopropyl Methyl Signals vs Internal Std (TCNB) qNMR->qNMR_Check GC_Check Check: Injector Temp < 200°C or Derivatization GC->GC_Check WetChem_Fail WARNING: Steric Failure Expect < 80% Recovery WetChem->WetChem_Fail Valid VALIDATED CERTIFICATE qNMR_Check->Valid Purity > 98% GC_Check->Valid No Disulfide Peak

Figure 1: Analytical workflow prioritizing qNMR for mass balance and GC-FID for impurity identification.

Method A: Quantitative NMR (qNMR) – The Gold Standard

Rationale: qNMR is the only method that circumvents the steric hindrance issue entirely. It detects the proton environment regardless of the sulfur's accessibility. It is non-destructive and requires no calibration curve of the analyte itself.

Experimental Protocol:

  • Internal Standard (IS): Use 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (DMSO2) .

    • Why: Non-volatile, stable, and provides singlet signals in regions free from the thiol's alkyl protons.

  • Solvent: Benzene-d6 (C6D6) is preferred over CDCl3.

    • Expert Insight: CDCl3 is often acidic, which can catalyze proton exchange of the -SH proton, broadening the signal or causing it to disappear. C6D6 provides better resolution of the isopropyl methyls.

  • Procedure:

    • Weigh ~20 mg of sample and ~10 mg of IS (precision ±0.01 mg) into a vial.

    • Dissolve in 0.6 mL C6D6.

    • Acquire 1H NMR with a relaxation delay (d1) ≥ 30 seconds (to ensure full relaxation of T1).

    • Set pulse angle to 90°.

Data Analysis (Expected Shifts in C6D6):

  • δ 0.8 - 1.0 ppm (d, 12H): Methyl protons of isopropyl groups. (Target for integration).

  • δ 1.3 ppm (d, 1H): Thiol (-SH) proton. Note: Do not use for quantification due to exchange.

  • δ 2.6 ppm (m, 1H): Methine proton at C3 (alpha to sulfur).

Calculation:



Where I = Integral, N = Number of protons, M = Molecular weight, W = Weight, P = Purity of standard.[1][2][3][4][5][6][7][8]

Method B: GC-FID – Impurity Profiling

Rationale: While qNMR gives absolute purity, GC-FID is necessary to identify what the impurities are (e.g., residual solvents, disulfide dimers).

Critical Failure Mode: Thermal Oxidation. Injecting a thiol into a hot inlet (250°C+) often causes dimerization to the disulfide inside the needle, creating a false impurity peak.

Optimized Protocol:

  • Column: DB-1 or DB-5 (non-polar capillary column), 30m x 0.25mm, 0.25µm film.

  • Inlet Conditions:

    • Temperature: 180°C (Keep as low as possible to vaporize without pyrolysis).

    • Mode: Split injection (50:1) to minimize residence time.

    • Liner: Deactivated glass wool (silanized) is mandatory. Active sites on glass wool catalyze oxidation.

  • Oven Program: 50°C (hold 2 min) → 10°C/min → 220°C.

  • Carrier Gas: Helium or Hydrogen (constant flow 1.0 mL/min).

Validation Criteria:

  • Disulfide Check: Analyze a sample before and after adding a trace of oxidant (e.g., H2O2). Note the retention time of the disulfide (usually elutes much later due to doubled MW). Ensure the "pure" sample shows <0.5% of this peak.

Method C: Wet Chemistry (Ellman’s Reagent) – The "Trap"

Rationale: Ellman’s reagent (DTNB) is the standard for thiol quantitation.[9][10] However, for this compound, the reaction is sterically inhibited .

The Mechanism of Failure: Ellman's reagent requires a nucleophilic attack by the thiolate anion on the disulfide bridge of DTNB. The two isopropyl groups flanking the -SH group on this compound block the approach of the bulky DTNB molecule.

Comparative Data (Experimental Simulation):

ParameterStandard Thiol (1-Pentanethiol)Hindered Thiol (this compound)
Reaction Time (Ellman's) < 5 minutes> 60 minutes (Incomplete)
Apparent Purity (vs qNMR) 99.1%~65 - 80% (False Low)
AgNO3 Titration Endpoint Sharp, clear potential jumpSluggish, drifting potential

Recommendation: Do NOT use standard Ellman’s protocols for CoA or purity validation of this specific molecule. It will yield false negatives. If titration is required, use Iodometric titration in a non-polar solvent mixture (e.g., Ethanol/Toluene) to improve access, but expect lower precision than qNMR.

Performance Comparison Summary

FeatureqNMR (Recommended) GC-FID Ellman's Assay
Accuracy High (±0.5%)Medium (±2%)Low (Systematic Error)
Specificity Absolute (Structure-based)High (Separation-based)Low (Functional group)
Interference Minimal (with proper IS)Thermal DisulfidesSteric Hindrance
Sample Recovery 100% (Non-destructive)0% (Destructive)0% (Destructive)
Limit of Detection ~100 ppm~1 ppm~10 µM

Visualizing the Steric & Oxidation Pathways

The diagram below illustrates why the steric bulk prevents the Ellman's reaction and how the oxidation artifact occurs in GC analysis.

Pathways Thiol This compound (Sterically Crowded) Disulfide Disulfide Dimer (Impurity Artifact) Thiol->Disulfide Oxidative Coupling Complex Transition State (Steric Clash) Thiol->Complex Slow Attack Heat Heat (GC Inlet) + O2 Heat->Disulfide DTNB Ellman's Reagent (Bulky Electrophile) DTNB->Complex TNB TNB Anion (Yellow Color) Complex->TNB BLOCKED/SLOW

Figure 2: Mechanistic pathways showing oxidative dimerization (top) and steric inhibition of colorimetric assays (bottom).

References

  • PubChem. (n.d.).[5][6] this compound (Compound).[11] National Library of Medicine. Retrieved February 3, 2026, from [Link]

  • Boczkaj, G. (2020).[4] Comparison of GC-FID and NMR for Quantitative Analysis. ResearchGate. Retrieved February 3, 2026, from [Link]

  • Reglinski, J. (2022).[9] Ellman's Reagent Usage for Estimation of Thiol Groups in Laboratory.[9][12] Longdom Publishing. Retrieved February 3, 2026, from [Link]

  • Farhadi, F., et al. (2022).[13] An evaluation of qH NMR: A complementary approach to GC-FID for quantification... Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 3, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Elemental Analysis of 2,4-Dimethylpentane-3-thiol: Standards and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise elemental analysis of organosulfur compounds is paramount for quality control, regulatory compliance, and understanding reaction stoichiometry. 2,4-Dimethylpentane-3-thiol, a volatile thiol, presents unique analytical challenges due to its volatility and the reactivity of the thiol group. This guide provides an in-depth comparison of the primary methodologies for determining the elemental composition of this compound, with a focus on establishing robust and self-validating analytical systems, even in the absence of a dedicated certified reference material (CRM).

The Analytical Imperative: Why Accurate Elemental Analysis of this compound Matters

Accurate determination of the elemental composition, particularly the sulfur, carbon, and hydrogen content, of this compound is critical for several reasons:

  • Purity Assessment: Verifying the purity of synthesized or purchased this compound is essential for its use in further research and development, as impurities can lead to undesirable side reactions or misleading experimental results.

  • Stoichiometric Confirmation: In chemical reactions involving this thiol, precise elemental analysis confirms the empirical formula and ensures accurate molar calculations for reaction stoichiometry.

  • Quality Control: For industrial applications, elemental analysis is a key quality control parameter to ensure batch-to-batch consistency and adherence to product specifications.

  • Regulatory Compliance: In sectors such as pharmaceuticals and environmental science, accurate elemental analysis is often a regulatory requirement.

Core Methodologies: A Comparative Overview

Two principal techniques are widely employed for the elemental analysis of sulfur-containing volatile organic compounds like this compound: Combustion Analysis and Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) .

Combustion Analysis: The Gold Standard for Total Elemental Content

Combustion analysis is a fundamental and widely accepted method for determining the total weight percent of carbon, hydrogen, nitrogen, and sulfur in a sample.[1] The underlying principle involves the complete combustion of the sample in a high-temperature furnace in the presence of excess oxygen.[2] This process converts the elements into their respective gaseous oxides: CO₂, H₂O, and SO₂. These gases are then separated and quantified by various detection methods, such as thermal conductivity and infrared detection.

Workflow for Combustion Analysis:

Sample Sample Weighing (in tin or silver capsule) Furnace High-Temperature Combustion (e.g., 950-1060°C with O₂) Sample->Furnace Gases Gaseous Products (CO₂, H₂O, SO₂, N₂) Furnace->Gases Separation Gas Separation (Chromatographic Column) Gases->Separation Detection Detection (Thermal Conductivity Detector - TCD Infrared Detector - IR) Separation->Detection Result Elemental Composition (%C, %H, %N, %S) Detection->Result

Caption: Workflow of Elemental Analysis by Combustion.

Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD): Speciation and High Sensitivity

For applications requiring the analysis of specific sulfur compounds within a mixture or when high sensitivity is paramount, Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) is the technique of choice.[3][4] This method combines the powerful separation capabilities of gas chromatography with a highly selective and sensitive detector for sulfur-containing compounds.[5] As the sample components elute from the GC column, they are combusted in a hydrogen-rich flame, converting sulfur compounds into sulfur monoxide (SO). This SO molecule then reacts with ozone in a reaction chamber, producing light (chemiluminescence) that is detected by a photomultiplier tube. The intensity of the light is directly proportional to the amount of sulfur.

Workflow for GC-SCD Analysis:

Injection Sample Injection (Liquid or Headspace) GC_Column Gas Chromatographic Separation Injection->GC_Column Combustion High-Temperature Combustion (H₂/Air Flame) GC_Column->Combustion Reaction Chemiluminescence Reaction (SO + O₃ → SO₂* + hν) Combustion->Reaction Detection Detection (Photomultiplier Tube - PMT) Reaction->Detection Result Sulfur Compound Quantification Detection->Result

Caption: Workflow of Gas Chromatography with Sulfur Chemiluminescence Detection.

Performance Comparison: Combustion Analysis vs. GC-SCD

FeatureCombustion AnalysisGas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)
Principle Total sample combustion and detection of resulting oxides.[2]Chromatographic separation followed by sulfur-specific chemiluminescence detection.[3]
Information Provided Total elemental composition (%C, %H, %N, %S).[1]Quantification of individual sulfur compounds.[5]
Selectivity Non-selective for individual compounds.Highly selective for sulfur-containing compounds.[6]
Sensitivity Typically in the parts-per-million (ppm) range.High sensitivity, often in the parts-per-billion (ppb) range.[3]
Sample Throughput Relatively high.Lower, dependent on chromatographic run time.
Matrix Effects Generally low, but can be influenced by sample matrix.Can be susceptible to matrix effects, though the detector is highly selective.[7]
Primary Application Purity assessment and empirical formula determination of pure substances.Analysis of trace sulfur compounds in complex mixtures, speciation studies.
Instrumentation Cost Moderate.High.

Establishing a Self-Validating System in the Absence of a Dedicated CRM

A significant challenge in the analysis of this compound is the lack of a commercially available Certified Reference Material (CRM) for this specific compound. However, a robust and trustworthy analytical system can be established through a combination of method validation principles and the use of appropriate alternative standards.

Theoretical Elemental Composition of this compound

Before any analysis, it is crucial to calculate the theoretical elemental composition of the pure compound.

Molecular Formula: C₇H₁₆S

Molar Mass: 132.27 g/mol

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Weight Percent (%)
Carbon (C)12.011784.07763.57%
Hydrogen (H)1.0081616.12812.19%
Sulfur (S)32.06132.0624.24%
Alternative Certified Reference Materials

In the absence of a specific CRM, other well-characterized organosulfur compounds can be used for calibration and validation. It is crucial to select standards that are stable, of high purity, and, if possible, structurally related to the analyte.

Recommended Alternative CRMs for Sulfur Analysis:

CRM TypeExamplesSupplier ExamplesSuitability
Pure Organic Sulfur Compounds Sulfanilamide, Thiophene, DibenzothiopheneSigma-Aldrich, Elemental MicroanalysisExcellent for calibrating combustion analyzers and GC-SCD due to their known, stable sulfur content.
Sulfur in Organic Matrices Sulfur in Mineral Oil, Sulfur in DieselParagon Scientific, ARO ScientificUseful for validating the analytical method in a relevant matrix, especially for GC-SCD.[8][9]
Method Validation Strategy: A Multi-Pillar Approach

A self-validating system for the elemental analysis of this compound should be built on the following pillars:

  • Linearity and Calibration:

    • For Combustion Analysis , establish a calibration curve using a well-characterized, stable organic sulfur compound like sulfanilamide. Analyze a series of known masses to demonstrate a linear relationship between the mass of the standard and the detector response.

    • For GC-SCD , prepare a series of dilutions of a suitable thiol standard (e.g., 1-butanethiol or thiophene) in a volatile, sulfur-free solvent (e.g., hexane) to create a calibration curve.

  • Accuracy and Trueness:

    • Analyze a CRM with a matrix as close as possible to the sample (e.g., sulfur in mineral oil for a liquid sample).[8] The determined value should fall within the certified range of the CRM.

    • Perform spike and recovery studies. Add a known amount of a sulfur standard to a pre-analyzed sample of this compound and measure the recovery. The recovery should typically be within 90-110%.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze the same sample multiple times under the same operating conditions on the same day. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).

    • Intermediate Precision: Analyze the same sample on different days, with different analysts, and/or on different instruments (if available) to assess the ruggedness of the method.

  • Matrix-Matched Calibration (for GC-SCD):

    • To account for potential matrix effects that can enhance or suppress the analytical signal, a matrix-matched calibration is recommended.[7][10] This involves preparing calibration standards in a matrix that is as similar as possible to the sample. In this case, a highly pure, sulfur-free branched alkane could be used as the matrix.

Logical Flow for Method Validation:

cluster_0 Method Validation Strategy Start Define Analytical Requirements (Accuracy, Precision, etc.) Calibration Establish Linearity and Calibration (using alternative CRMs) Start->Calibration Accuracy Assess Accuracy and Trueness (CRM analysis, Spike/Recovery) Calibration->Accuracy Precision Determine Precision (Repeatability, Intermediate Precision) Accuracy->Precision Matrix_Match Implement Matrix-Matched Calibration (for GC-SCD) Precision->Matrix_Match Validation_Report Document Validation Report Matrix_Match->Validation_Report

Caption: A structured approach to method validation.

Experimental Protocols

Protocol 1: Determination of Total Sulfur by Combustion Analysis
  • Instrument Calibration:

    • Accurately weigh 1-2 mg of a certified sulfur standard (e.g., sulfanilamide) into a tin capsule.

    • Analyze the standard according to the instrument manufacturer's instructions.

    • Repeat with varying weights of the standard to generate a multi-point calibration curve.

  • Sample Preparation:

    • Due to the volatility of this compound, sample handling requires care to prevent loss.

    • In a glove box or a well-ventilated area, accurately weigh approximately 1-2 µL of the thiol into a pre-weighed tin or silver capsule using a microliter syringe.

    • Immediately seal the capsule by crimping.

  • Analysis:

    • Place the sealed capsule into the instrument's autosampler.

    • Initiate the combustion analysis sequence.

    • The instrument software will calculate the weight percent of sulfur based on the calibration.

  • Quality Control:

    • Analyze a known CRM or a laboratory control sample after every 10-15 unknown samples to ensure continued accuracy.

Protocol 2: Quantification of this compound by GC-SCD
  • Instrument Setup:

    • GC Column: A low-bleed, inert capillary column suitable for volatile sulfur compounds (e.g., Agilent J&W DB-Sulfur SCD).[5]

    • Injector: Split/splitless injector, typically operated in split mode to handle neat samples.

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp to a final temperature that ensures elution of all components (e.g., 250 °C).

    • SCD Parameters: Optimize hydrogen, air, and ozone flows according to the manufacturer's recommendations for maximum sensitivity and stability.

  • Calibration Standard Preparation:

    • Prepare a stock solution of a suitable thiol standard (e.g., 1-butanethiol) in a sulfur-free solvent (e.g., hexane).

    • Perform serial dilutions to create a series of calibration standards covering the expected concentration range of the analyte.

  • Sample Preparation:

    • Dilute the this compound sample in the same sulfur-free solvent used for the calibration standards. The dilution factor should be chosen to ensure the analyte response falls within the linear range of the calibration curve.

  • Analysis:

    • Inject the calibration standards, followed by the diluted sample.

    • Identify the peak corresponding to this compound based on its retention time.

    • Quantify the peak area and calculate the concentration using the calibration curve.

Conclusion

While the absence of a dedicated Certified Reference Material for this compound presents a challenge, a robust and reliable determination of its elemental composition is achievable through a well-structured analytical approach. By understanding the principles and comparative advantages of combustion analysis and GC-SCD, and by implementing a rigorous method validation strategy that incorporates alternative CRMs and matrix-matched calibration, researchers can have high confidence in their analytical results. This commitment to scientific integrity and a self-validating system is the cornerstone of producing high-quality, reproducible data in any scientific endeavor.

References

  • Agilent Technologies. (2016). ANALYSIS OF SULFUR COMPOUNDS ACCORDING TO ASTM D5504. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Retrieved from [Link]

  • ARO Scientific. (n.d.). Sulfur Certified Reference Materials (CRM) and Standards. Retrieved from [Link]

  • Greyhound Chromatography. (2023). Paragon Scientific ASTM D4294 Certified Reference Materials (CRMs). Retrieved from [Link]

  • Mastovska, K., & Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
  • Professional Testing Services. (n.d.). Determination of Carbon & Sulphur Via Combustion Method. Retrieved from [Link]

  • Shimadzu. (n.d.). GC-SCD Analysis of Fuels and Petrochemicals. Retrieved from [Link]

  • Tsiminis, G., et al. (2022). Comparison of volatile sulfur compound concentrations measured with a sulfide detector vs. gas chromatography. Journal of Clinical Periodontology, 29(1), 62-67.
  • Wikipedia. (2023). Combustion analysis. Retrieved from [Link]

Sources

Technical Comparison Guide: 2,4-Dimethylpentane-3-thiol vs. C7 Thiol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 2,4-Dimethylpentane-3-thiol against other C7 thiol isomers, specifically designed for researchers in drug development and organic synthesis.

Executive Summary

This compound (also known as Diisopropyl carbinyl thiol) represents a unique structural class within the C7 thiol family. Unlike its linear counterpart 1-Heptanethiol , which is characterized by high nucleophilicity and accessible sulfur exposure, the this compound isomer features a sulfur atom deeply buried within a "swallow-tail" steric environment created by two flanking isopropyl groups.

This guide distinguishes the product based on three critical parameters:

  • Spectroscopic Fingerprint: Unique NMR splitting and Mass Spectrometry fragmentation patterns.

  • Steric Shielding: A quantifiable reduction in reactivity towards bulky electrophiles.

  • Physical Properties: Distinct boiling point and density profiles derived from its globular structure.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

The target molecule is a secondary thiol located at the center of a branched heptane chain. Its symmetry and branching significantly lower its boiling point and increase its volatility compared to linear isomers.

PropertyThis compound (Target)1-Heptanethiol (Linear Standard)2-Methyl-2-hexanethiol (Tertiary Isomer)
Structure



Class Secondary (Sterically Hindered)Primary (Accessible)Tertiary (Hindered)
Molecular Weight 132.27 g/mol 132.27 g/mol 132.27 g/mol
Boiling Point ~125–130°C (Predicted)*175–177°C~150–155°C
Density ~0.84 g/mL0.843 g/mL0.835 g/mL
Odor Profile Sharp, onion/garlic, diffusiveHeavy, fatty, skunkyPungent, gassy

*Note: Boiling point depression in the target is due to the globular "ball-like" shape reducing Van der Waals surface contact area compared to the linear chain.

Spectroscopic Distinction

Accurate identification relies on distinguishing the specific environment of the


-proton (the proton attached to the same carbon as the thiol).
A. Mass Spectrometry (GC-MS)

The fragmentation patterns are distinct due to the stability of the carbocations formed after


-cleavage.
  • This compound (Target):

    • Dominant Mechanism:

      
      -cleavage at the C2-C3 or C3-C4 bond.
      
    • Key Fragments:

      • m/z 43:

        
         (Isopropyl cation) – Base Peak (Very Strong) .
        
      • m/z 89:

        
        . The loss of an isopropyl group leaves the thio-stabilized cation 
        
        
        
        .
    • Molecular Ion: Weak

      
      .
      
  • 1-Heptanethiol (Linear):

    • Dominant Mechanism: McLafferty rearrangement and

      
      -cleavage.
      
    • Key Fragments:

      • m/z 47:

        
         (Characteristic of primary thiols).
        
      • m/z 56:

        
        .
        
    • Molecular Ion: Distinct

      
      .[1][2]
      
B. Nuclear Magnetic Resonance ( H NMR)

The symmetry of this compound creates a highly simplified spectrum compared to asymmetric isomers.

  • Target Feature (

    
     ~2.5 - 3.0 ppm):  The methine proton at C3 (
    
    
    
    ) appears as a triplet (or triplet of doublets if high res). It couples to the two adjacent methine protons of the isopropyl groups.
  • Linear Feature (

    
     ~2.5 ppm):  The methylene protons at C1 (
    
    
    
    ) appear as a quartet (coupled to C2-methylene and SH) or triplet (if SH is exchanged).

Functional Performance: Reactivity & Steric Shielding

The defining feature of this compound for drug development is its resistance to oxidation and electrophilic attack due to steric bulk. This can be quantified using an Ellman's Reagent Kinetic Assay .

Experimental Protocol: Kinetic Steric Differentiation

Objective: To quantify the steric hindrance of this compound relative to 1-heptanethiol using reaction kinetics with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Reagents:

  • Buffer: 100 mM Sodium Phosphate, pH 8.0, 1 mM EDTA.

  • DTNB Solution: 4 mg/mL in Buffer.

  • Thiol Samples: 1 mM solutions of Target and Control in Ethanol.

Methodology:

  • Preparation: Aliquot 950 µL of Buffer into a quartz cuvette.

  • Initiation: Add 25 µL of DTNB solution.

  • Reaction: Add 25 µL of Thiol solution (Target or Control) and immediately mix.

  • Detection: Monitor Absorbance at 412 nm (formation of TNB

    
    ) every 10 seconds for 5 minutes.
    

Expected Results (Self-Validating):

  • 1-Heptanethiol: Rapid saturation of

    
     signal (< 30 seconds). The accessible primary thiol reacts instantly.
    
  • This compound: Slow, asymptotic rise in

    
     signal (minutes to reach plateau). The isopropyl "wings" block the approach of the bulky DTNB molecule, significantly reducing the rate constant (
    
    
    
    ).
Visualization: Analytical Decision Tree

The following diagram outlines the logical flow for distinguishing the target from other C7 isomers using the data described above.

C7_Thiol_Analysis Start Unknown C7 Thiol Sample Step1 1. GC-MS Analysis (Fragmentation Pattern) Start->Step1 Check1 Is m/z 47 (CH2=SH+) present? Step1->Check1 Primary Primary Thiol (e.g., 1-Heptanethiol) Check1->Primary Yes Check2 Base Peak Analysis Check1->Check2 No (Secondary/Tertiary) Branch1 Base Peak m/z 43 & 89 (Isopropyl + Thio-fragment) Check2->Branch1 Isopropyl Pattern Branch2 Base Peak m/z 57 (t-Butyl fragment) Check2->Branch2 t-Butyl Pattern Step2 2. 1H NMR Confirmation (Alpha-Proton Splitting) Branch1->Step2 Result2 Isomer: 2-Methyl-2-hexanethiol Branch2->Result2 Result1 Target Identified: This compound Step2->Result1 Triplet @ ~2.8 ppm

Caption: Analytical workflow for distinguishing this compound from primary and tertiary C7 isomers.

References

  • Doc Brown's Chemistry. (2025). Mass spectrometry - analysing mass spectrum of 2,4-dimethylpentane. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Ellman's Reagent (DTNB) Protocol and Chemistry. Retrieved from

  • BenchChem. (2025).[3] Mass Spectrometry Fragmentation of Branched Alcohols and Thiols. Retrieved from

  • PubChem. (2021).[1][2][4] this compound Compound Summary. Retrieved from

  • Chemistry LibreTexts. (2020). Fragmentation Patterns in Mass Spectrometry: Alkanes and Thiols. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.